molecular formula C5H7NO3 B12879967 2-Methyl-4,5-dihydrooxazole-4-carboxylic acid CAS No. 114482-46-1

2-Methyl-4,5-dihydrooxazole-4-carboxylic acid

Cat. No.: B12879967
CAS No.: 114482-46-1
M. Wt: 129.11 g/mol
InChI Key: LTTBGZMDORNBCE-UHFFFAOYSA-N
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Description

2-Methyl-4,5-dihydrooxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C). The resulting oxazolines can then be oxidized to oxazoles using reagents like manganese dioxide .

Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow processes to enhance safety and efficiency. For instance, manganese dioxide can be packed into a column and used as a heterogeneous reagent in flow processes, which mitigates issues like reagent adherence and blockages .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxazoles: Formed from the oxidation of oxazolines.

    Substituted Oxazoles: Resulting from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-4,5-dihydrooxazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s unique structure allows it to engage in specific interactions with biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4,5-dihydrooxazole-4-carboxylic acid is unique due to its specific oxazole ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

114482-46-1

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C5H7NO3/c1-3-6-4(2-9-3)5(7)8/h4H,2H2,1H3,(H,7,8)

InChI Key

LTTBGZMDORNBCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CO1)C(=O)O

Origin of Product

United States

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